REACTION_SMILES
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[CH3:10][O:11][C:12]([CH:13]=[C:14]([CH2:15][Cl:16])[O:17][CH3:18])=[O:19].[CH3:1][O:2][C:3]([CH2:4][C:5](=[O:6])[O:7][CH3:8])=[O:9]>>[CH3:1][O:2][C:3]([CH:4]([C:5](=[O:6])[O:7][CH3:8])[CH2:15][C:14](=[CH:13][C:12]([O:11][CH3:10])=[O:19])[O:17][CH3:18])=[O:9]
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Name
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COC(=O)C=C(CCl)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C=C(CCl)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
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|
Type
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product
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Smiles
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COC(=O)C=C(CC(C(=O)OC)C(=O)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |